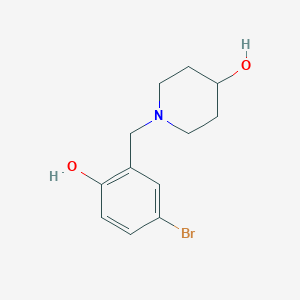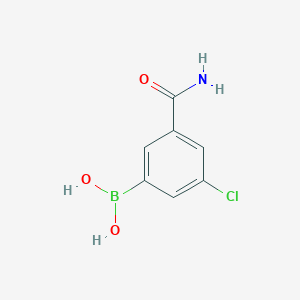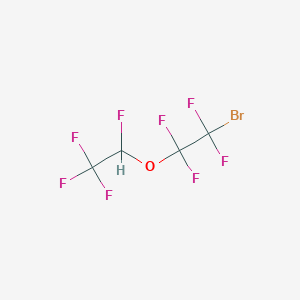
1-Brom-1,1,2,2-Tetrafluor-2-(1,2,2,2-Tetrafluorethoxy)ethan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromotetrafluoroethyl 1,2,2,2-tetrafluoroethyl ether is a fluorinated organic compound with the molecular formula C4H2BrF8O. This compound is characterized by the presence of bromine and multiple fluorine atoms, which contribute to its unique chemical properties. It is used in various scientific and industrial applications due to its stability and reactivity.
Wissenschaftliche Forschungsanwendungen
2-Bromotetrafluoroethyl 1,2,2,2-tetrafluoroethyl ether has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated compounds.
Biology: Employed in studies involving fluorinated analogs of biological molecules.
Medicine: Investigated for potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials, including refrigerants and solvents.
Wirkmechanismus
Target of Action
It is known to be used as a co-solvent and additive for various battery systems .
Mode of Action
The compound interacts with its targets by forming a highly fluorinated interphase . This interphase inhibits oxidation and transition metal dissolution , which are crucial for the stable cycling of battery systems .
Biochemical Pathways
It is known to play a role in the electrochemical processes within battery systems .
Pharmacokinetics
Its low viscosity, low freezing point, low dielectric constant, and high electrochemical stability make it an ideal candidate for use in lithium-ion batteries, lithium-sulfur batteries, and other battery systems .
Result of Action
The molecular and cellular effects of the compound’s action are primarily observed in its ability to suppress dendrites without raising the interfacial impedance in lithium-metal batteries . This results in improved stability and performance of the battery systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Bromotetrafluoroethyl 1,2,2,2-tetrafluoroethyl ether can be synthesized through the bromination of 1,1,2,2-tetrafluoroethane. The reaction typically involves the use of bromine (Br2) as the brominating agent and is carried out at elevated temperatures, often above 400°C . The reaction proceeds as follows:
CF3CHF2+Br2→CF3CHFBr
Industrial Production Methods
In an industrial setting, the production of 2-Bromotetrafluoroethyl 1,2,2,2-tetrafluoroethyl ether involves large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromotetrafluoroethyl 1,2,2,2-tetrafluoroethyl ether undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide (OH-) or amine (NH2-) groups.
Reduction Reactions: The compound can be reduced to form 1,1,2,2-tetrafluoroethane by removing the bromine atom.
Oxidation Reactions: Oxidation can lead to the formation of corresponding acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Formation of 1,1,2,2-tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethanol or amine derivatives.
Reduction: Formation of 1,1,2,2-tetrafluoroethane.
Oxidation: Formation of corresponding acids or other oxidized products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-1,1,2,2-tetrafluoroethane: Similar in structure but lacks the additional tetrafluoroethoxy group.
1,1,2,2-Tetrafluoroethane: A simpler compound without the bromine atom.
1-Bromo-2-iodo-1,1,2,2-tetrafluoroethane: Contains both bromine and iodine atoms, offering different reactivity.
Uniqueness
2-Bromotetrafluoroethyl 1,2,2,2-tetrafluoroethyl ether is unique due to the presence of both bromine and multiple fluorine atoms, as well as the tetrafluoroethoxy group. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
1-bromo-1,1,2,2-tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrF8O/c5-3(10,11)4(12,13)14-1(6)2(7,8)9/h1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYYZHFOOPHVJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(OC(C(F)(F)Br)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrF8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


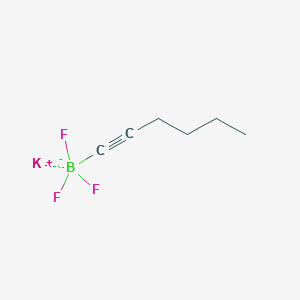
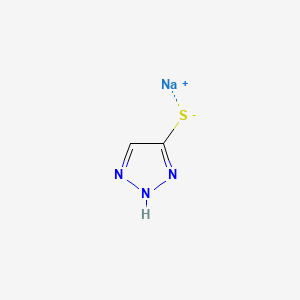
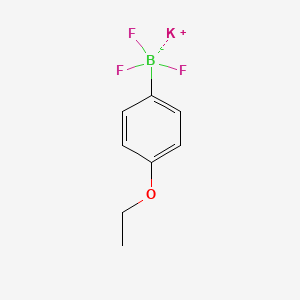
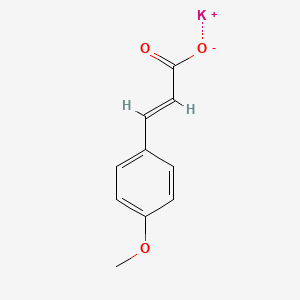
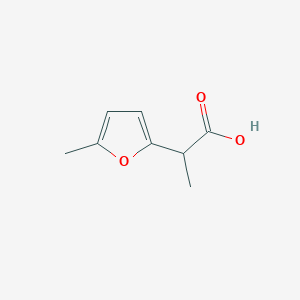
![1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-4-ol](/img/structure/B1371549.png)
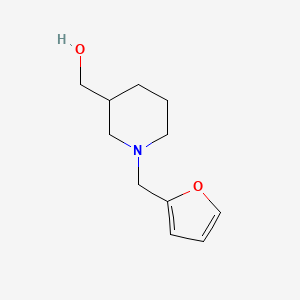
![{1-[(3-Methoxyphenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1371553.png)
![1-[(4-Ethylphenyl)methyl]piperidin-3-ol](/img/structure/B1371554.png)
